molecular formula C7H11ClN4O B15310903 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide

Cat. No.: B15310903
M. Wt: 202.64 g/mol
InChI Key: NSFLTVAKZLHLGX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 2-amino-4-bromobutanamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogen-substituted pyrazole.

    Substitution: Formation of azido or thiol-substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanamide: Similar structure with a bromine atom instead of chlorine.

    2-Amino-4-(4-methyl-1h-pyrazol-1-yl)butanamide: Similar structure with a methyl group instead of chlorine.

    2-Amino-4-(4-nitro-1h-pyrazol-1-yl)butanamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

2-amino-4-(4-chloropyrazol-1-yl)butanamide

InChI

InChI=1S/C7H11ClN4O/c8-5-3-11-12(4-5)2-1-6(9)7(10)13/h3-4,6H,1-2,9H2,(H2,10,13)

InChI Key

NSFLTVAKZLHLGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC(C(=O)N)N)Cl

Origin of Product

United States

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